molecular formula C19H24N8O B6446958 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640968-67-6

4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6446958
CAS No.: 2640968-67-6
M. Wt: 380.4 g/mol
InChI Key: JFQGEQQSUIMHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic molecule featuring a pyrimidine core substituted with methyl, piperazine, and morpholine groups. The piperazine moiety is further functionalized with a pyrazolo[1,5-a]pyrazine ring.

  • Nucleophilic aromatic substitution (SNAr) for pyrimidine functionalization .
  • Reductive amination or Buchwald-Hartwig coupling to attach piperazine and morpholine groups .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate aromatic substituents .

Properties

IUPAC Name

4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-15-22-17(14-18(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)19-16-2-3-21-27(16)5-4-20-19/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQGEQQSUIMHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

The compound 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered significant interest in medicinal chemistry and related fields. Its unique structural features allow for a variety of applications, particularly in drug development and biological research.

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, particularly in the realm of cancer treatment:

  • Cyclin-Dependent Kinase (CDK) Inhibition : The compound has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. By disrupting CDK2 activity, it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Biological Studies

Due to its ability to bind specific biomolecules, the compound is utilized in various biological studies:

  • Target Identification : Researchers use this compound to identify and characterize new biological pathways by observing its effects on cellular processes.
  • Mechanistic Studies : Understanding how this compound affects cellular functions can provide insights into disease mechanisms and potential therapeutic strategies.

Pharmacology

The pharmacokinetic properties of the compound suggest good bioavailability and efficacy against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). This makes it a valuable subject for drug formulation studies aimed at enhancing its therapeutic index.

Chemical Synthesis

The synthesis of this compound involves multi-step chemical reactions that are crucial for producing related analogs with improved properties. It serves as a building block for more complex molecules in organic synthesis, particularly in developing new pharmaceuticals .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on CDK Inhibition : In vitro assays demonstrated that the compound effectively inhibits CDK2, leading to reduced proliferation of cancer cell lines. This was attributed to its ability to induce cell cycle arrest at the G1 phase.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the piperazine moiety has shown that certain substitutions enhance the potency of the compound against specific cancer types. This highlights the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (Inferred) References
Target Compound : 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine C20H24N8O 416.46 Pyrimidine (methyl, piperazine-pyrazolo[1,5-a]pyrazine), morpholine Kinase/GPCR modulation (hypothesized)
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine C19H20N4O 338.39 Pyrazolo[1,5-a]pyrimidine (methyl, phenyl), morpholine Matrix metalloproteinase (MMP) inhibition
Compound 32 : 5-(1H-indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine C33H35N7O2 586.69 Pyrazolo[1,5-a]pyrimidine (indole, morpholine), piperazine (methoxyphenyl) Dopamine D3 receptor modulation
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine C22H29N5O4 427.50 Pyrimidine (methyl, piperazine-dimethoxybenzoyl), morpholine Kinase inhibition (structural inference)
LDN193189 : 6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine C25H27N5O 437.52 Pyrazolo[1,5-a]pyrimidine (pyridyl, phenoxy-piperidine) BMP signaling inhibition

Key Comparison Points

Structural Features
  • Pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Cores : The target compound’s pyrimidine core differs from pyrazolo[1,5-a]pyrimidine analogs (e.g., LDN193189), which exhibit fused heterocyclic systems. Pyrimidine-based compounds often prioritize kinase inhibition, while fused systems (e.g., pyrazolo-pyrimidines) enhance planar stacking interactions with aromatic residues in GPCRs .
  • Substituent Diversity: The target compound’s pyrazolo[1,5-a]pyrazine substituent (vs. methoxyphenylpiperazine in Compound 32) may enhance π-π interactions in hydrophobic binding pockets .

Research Findings and Implications

  • Structural Optimization: Replacing the target compound’s pyrazolo[1,5-a]pyrazine with a sulfonylpiperazine group (as in ’s 4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine) could enhance solubility without compromising binding affinity .
  • Activity Cliffs: Minor substitutions (e.g., methyl → tert-butyl in ) significantly alter potency, underscoring the need for precise SAR studies .

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring is constructed using cyclocondensation reactions. For example, thiourea and dimethyl malonate undergo base-catalyzed cyclization in methanol to form 2-thioxo-dihydropyrimidine-4,6-diol, a precursor for subsequent chlorination. Phosphoryl trichloride (POCl₃) in methylene dichloride replaces hydroxyl groups with chlorine atoms at positions 4 and 6, yielding 4,6-dichloropyrimidine derivatives. This intermediate is critical for introducing nitrogen-containing substituents via nucleophilic aromatic substitution (NAS).

Reaction Conditions for Chlorination

ReagentSolventTemperatureYield
POCl₃ (3.5 equiv)Methylene DichlorideReflux85%
NaHCO₃ (quench)H₂O0–5°C

The introduction of the 4-(pyrazolo[1,5-a]pyrazin-4-yl)piperazine group occurs via a two-step process:

Piperazine Coupling

4,6-Dichloro-2-methylpyrimidine reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is catalyzed by triethylamine (TEA) to facilitate deprotonation of piperazine, enabling NAS at the pyrimidine’s C6 position.

Example Protocol

  • Substrate : 4,6-dichloro-2-methylpyrimidine (1.0 equiv)

  • Reagent : Piperazine (2.2 equiv), TEA (3.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 78%

Pyrazolo[1,5-a]Pyrazin Installation

The pyrazolo[1,5-a]pyrazin-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Recent advances utilize cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid under oxygen atmosphere. For instance, N-amino-2-iminopyridines react with 1,3-dicarbonyl compounds in ethanol containing 6 equivalents of acetic acid to form pyrazolo[1,5-a]pyrazin derivatives.

Optimized CDC Conditions

ParameterValue
CatalystNone (O₂-promoted)
SolventEthanol
Temperature130°C
Reaction Time18 h
Yield94%

Final Assembly and Purification

The last stage involves coupling the functionalized pyrimidine intermediate with the pyrazolo[1,5-a]pyrazin-piperazine group. Palladium-catalyzed Buchwald-Hartwig amination or Ullmann-type coupling is employed for C–N bond formation.

Catalytic System for Buchwald-Hartwig

ComponentQuantity
Pd(OAc)₂5 mol%
Xantphos10 mol%
Cs₂CO₃2.5 equiv
Solvent1,4-Dioxane
Temperature100°C, 24 h
Yield68%

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Synnova Intermediates’ production of analogous compounds highlights critical industrial parameters:

  • Solvent Recovery : Methanol, methylene dichloride, and acetic acid are reclaimed via distillation (85–90% efficiency).

  • Effluent Management : Aqueous waste containing NaCl, NaHCO₃, and residual organics is treated via neutralization and biological digestion.

  • Material Balance : For a 50 kg batch, ~14.4 kg of organic residue is generated, necessitating waste valorization strategies.

Challenges and Optimization Opportunities

  • Chlorination Selectivity : Over-chlorination at undesired positions remains a concern. Using controlled POCl₃ stoichiometry and low temperatures minimizes byproducts.

  • Catalyst Cost : Palladium-based catalysts increase production costs. Nickel-based alternatives (e.g., NiCl₂·dme) show promise but require further testing.

  • Reaction Atmosphere : Oxygen-free conditions (Argon) reduce CDC efficiency to 6%, underscoring the necessity of O₂ for dehydrogenative coupling .

Q & A

Basic: What are the key synthetic pathways for preparing 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine?

Methodological Answer:
The synthesis typically involves three stages:

Core Formation : Condensation of aminopyrazole derivatives with dielectrophilic reagents (e.g., β-ketoesters) under acidic conditions to construct the pyrazolo[1,5-a]pyrazine core .

Piperazine Introduction : Nucleophilic substitution at the pyrimidine ring using pre-synthesized piperazine derivatives. For example, coupling 4-(piperazin-1-yl)pyrimidine intermediates with morpholine via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .

Morpholine Functionalization : Reaction of chloropyrimidine intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the morpholine moiety .
Critical Step : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the integration of piperazine protons (δ 2.5–3.5 ppm) and morpholine methyl groups (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 452.2345, calculated for C₂₀H₂₅N₇O₂) .
  • HPLC-PDA : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Advanced: How can computational modeling predict the binding interactions of this compound with kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., PI3K, mTOR) based on structural homology to pyrazolo-pyrimidine inhibitors .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets. Key parameters:

  • Grid box centered on catalytic lysine residue.
  • Scoring functions (e.g., Glide SP) to rank binding poses .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>80% for morpholine O) .
Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Standardize Assay Conditions :

  • Use uniform cell lines (e.g., HEK293 for receptor studies) and control for passage number.
  • Normalize data to reference inhibitors (e.g., staurosporine for kinase assays) .

Orthogonal Assays : Validate conflicting results (e.g., antiproliferative activity) using:

  • MTT assay vs. ATP-lite luminescence.
  • Flow cytometry (Annexin V/PI staining) to confirm apoptosis .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to solvent (DMSO vs. saline) or dosing regimens .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Solubility Enhancement :

  • Formulate with β-cyclodextrin (20% w/v) or use nanoemulsions (lecithin/Tween 80) to increase aqueous solubility (>50 µM) .

Metabolic Stability :

  • Pre-incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium at labile C-H bonds to prolong half-life .

Bioavailability Testing :

  • Administer via oral gavage (10 mg/kg) in Sprague-Dawley rats. Measure plasma concentration (LC-MS/MS) over 24h to calculate AUC and Cₘₐₓ .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (due to potential irritancy of piperazine derivatives) .
  • Waste Disposal : Neutralize acidic/basic residues (e.g., morpholine byproducts) with 10% NaOH/HCl before disposal in halogenated waste containers .
  • Acute Toxicity Screening : Perform Ames test (TA98 strain) and zebrafish embryo toxicity assay (LC₅₀ > 100 µM) prior to in vivo use .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

Core Modifications :

  • Replace pyrazolo[1,5-a]pyrazine with pyrazolo[3,4-d]pyrimidine to assess impact on kinase selectivity .

Substituent Analysis :

  • Systematically vary morpholine with thiomorpholine or piperidine. Use Hammett constants (σ) to correlate electronic effects with IC₅₀ .

3D-QSAR :

  • Build CoMFA/CoMSIA models (SYBYL-X) using a training set of 30 analogues. Validate with leave-one-out cross-validation (q² > 0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.